1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene
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Overview
Description
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethanesulfonyl groups attached to a benzene ring
Preparation Methods
One common method is the trifluoromethylation of aromatic compounds using trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a reagent under photoredox catalysis conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trifluoromethanesulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include halides, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique properties make it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of agrochemicals and materials with specific desired properties
Mechanism of Action
The mechanism by which 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethanesulfonyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
- 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene
- 1-(Methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene
Compared to these compounds, 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
194222-97-4 |
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Molecular Formula |
C9H6F6O2S |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
1-(trifluoromethyl)-4-(trifluoromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H6F6O2S/c10-8(11,12)7-3-1-6(2-4-7)5-18(16,17)9(13,14)15/h1-4H,5H2 |
InChI Key |
FNBCUMHQBDQVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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